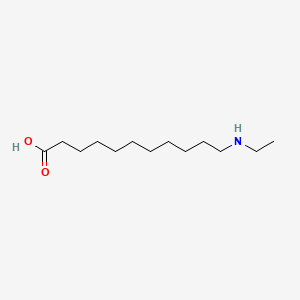

Undecanoic acid, 11-(ethylamino)-

Description

Academic Significance within the Realm of Undecanoic Acid Derivatives

Undecanoic acid, an 11-carbon saturated fatty acid, and its derivatives are significant for their diverse biological activities and as building blocks for various materials. Undecanoic acid itself is known for its antifungal properties. arkema.comepa.gov The modification of undecanoic acid, such as the introduction of an amino group to form 11-aminoundecanoic acid, drastically alters its chemical properties and applications. 11-aminoundecanoic acid, derived from castor oil, is a key monomer in the production of the high-performance bioplastic Nylon-11. arkema.comwikipedia.orgnih.gov

The academic significance of N-Ethylaminoundecanoic acid lies in its position as an N-substituted derivative of 11-aminoundecanoic acid. The introduction of an ethyl group to the nitrogen atom can be expected to modify the compound's polarity, reactivity, and potential for intermolecular interactions. This makes it a valuable subject for research in several areas:

Polymer Chemistry: As a modified monomer, N-Ethylaminoundecanoic acid could be used to create copolyamides with tailored properties, such as altered flexibility, melting point, and chemical resistance. google.com

Biochemical Probes: The ethylamino group can serve as a reactive handle for attaching fluorescent tags or other moieties, allowing the molecule to be used as a probe to study lipid metabolism and protein-fatty acid interactions.

Surfactant Properties: The combination of a hydrophobic carbon chain and a polar headgroup suggests potential applications as a surfactant with unique characteristics.

Historical Context of N-Substituted Fatty Amide Investigations

The investigation of fatty acid amides has a rich history, dating back to early studies of lipids. A significant milestone was the discovery of N-acylethanolamines, which are involved in cell signaling. The field gained further momentum with the identification of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors. google.com This discovery spurred extensive research into the biosynthesis, degradation, and physiological roles of a wide array of N-substituted fatty amides.

The synthesis of N-alkylated amino acids, including derivatives of 11-aminoundecanoic acid, has been a subject of investigation for improving the properties of polyamides. Patents describe methods for preparing N-alkyl aminoundecanoic acids by reacting 11-aminoundecanoic acid with aldehydes to form an imine, which is then reduced to the corresponding N-alkyl derivative. google.com This general approach provides a synthetic route to compounds like N-Ethylaminoundecanoic acid.

Historically, the focus has often been on the polymerization of the parent amino acid, 11-aminoundecanoic acid, which is produced industrially from castor oil through a multi-step process. wikipedia.orgnih.gov The exploration of its N-substituted derivatives is a more recent development, driven by the desire for advanced materials with customized properties.

Current Research Landscape and Future Directions for N-Ethylaminoundecanoic Acid

Currently, the specific research landscape for N-Ethylaminoundecanoic acid is nascent, with much of the available information being contextual, derived from studies on related compounds. There is a lack of published in-depth studies focusing solely on the biological activities or material properties of this specific molecule.

Future research on N-Ethylaminoundecanoic acid is likely to proceed along several promising avenues:

Synthesis and Polymerization: Developing efficient and scalable synthetic routes for N-Ethylaminoundecanoic acid is a crucial first step. Subsequent research would likely explore its use in creating novel copolyamides, potentially in combination with 11-aminoundecanoic acid, to fine-tune the properties of Nylon-11 for specific applications. google.com

Biological Activity Screening: Given the known antimicrobial properties of other fatty acid derivatives, screening N-Ethylaminoundecanoic acid for potential antibacterial or antifungal activity is a logical direction. nih.govresearchgate.netresearchgate.net Its structural similarity to signaling molecules also warrants investigation into its potential interactions with biological receptors and enzymes.

Self-Assembly and Material Science: The amphiphilic nature of N-Ethylaminoundecanoic acid makes it a candidate for studies on self-assembling monolayers and their applications in surface modification and nanotechnology. acs.org

Data Tables

Table 1: Properties of Undecanoic Acid

| Property | Value |

| Chemical Formula | C11H22O2 |

| Molar Mass | 186.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 28-31 °C |

| Boiling Point | 284 °C |

| Solubility in Water | Insoluble |

Table 2: Properties of 11-Aminoundecanoic Acid

| Property | Value |

| Chemical Formula | C11H23NO2 |

| Molar Mass | 201.31 g/mol |

| Appearance | White solid |

| Melting Point | 188-191 °C |

| Primary Use | Monomer for Nylon-11 |

| Source | Derived from castor oil |

Structure

2D Structure

Properties

CAS No. |

7441-35-2 |

|---|---|

Molecular Formula |

C13H27NO2 |

Molecular Weight |

229.36 g/mol |

IUPAC Name |

11-(ethylamino)undecanoic acid |

InChI |

InChI=1S/C13H27NO2/c1-2-14-12-10-8-6-4-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) |

InChI Key |

XMOPBLYWQVTWAR-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Level Mechanistic Investigations of N Ethylaminoundecanoic Acid Interactions

Enzyme Substrate Recognition and Catalytic Mechanisms for N-Substituted Fatty Acids

Enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are known to hydrolyze fatty acid amides. nih.gov The specificity of these enzymes is dictated by the nature of both the fatty acyl chain and the N-substituent. For instance, FAAH exhibits different specificities for various N-acylethanolamines (NAEs) based on their acyl group. nih.gov It is plausible that the ethyl group on 11-(ethylamino)undecanoic acid would alter its affinity for the active sites of such hydrolases compared to the unsubstituted 11-aminoundecanoic acid or NAEs.

Furthermore, long-chain fatty acid-CoA ligases (LC-FACS) are responsible for the activation of fatty acids by converting them into their acyl-CoA derivatives. ebi.ac.uk These enzymes exhibit broad substrate specificity, acting on a range of saturated and unsaturated fatty acids. ebi.ac.uk The presence of the N-ethyl group in 11-(ethylamino)undecanoic acid may affect its recognition and catalytic efficiency by LC-FACS, potentially influencing its entry into downstream metabolic pathways like β-oxidation. The ethyl group could introduce steric hindrance or alter the electronic properties of the molecule, thereby affecting its binding to the enzyme's active site.

The biosynthesis of N-substituted fatty acids often involves N-acyltransferases, which transfer an acyl chain to an amino group. mdpi.comnih.gov In the case of NAEs, a class of lipid mediators, their synthesis involves the transfer of a fatty acyl group to phosphatidylethanolamine (B1630911) (PE). mdpi.comnih.govnih.gov While the precise biosynthetic pathway for 11-(ethylamino)undecanoic acid is not documented, it is conceivable that its formation could involve a specific N-ethyltransferase or that it could be a substrate for enzymes that typically process other N-substituted fatty acids.

Table 1: Enzyme Substrate Specificity for Related N-Acyl Lipids

| Enzyme | Substrate Class | Key Findings |

| Fatty Acid Amide Hydrolase (FAAH) | N-Acylethanolamines | Exhibits varying specificities for NAEs based on the acyl chain length and saturation. nih.gov |

| Long-Chain Fatty Acid-CoA Ligase (LC-FACS) | Long-Chain Fatty Acids | Demonstrates broad specificity for fatty acids from C6 to C20, with variations across different tissues and species. ebi.ac.uk |

| N-Acyltransferases | Phospholipids, Ethanolamines | Catalyze the transfer of fatty acyl chains to form N-acyl-phosphatidylethanolamines, the precursors to NAEs. mdpi.comnih.gov |

This table presents data from studies on related N-acyl lipids to infer potential enzymatic interactions of Undecanoic acid, 11-(ethylamino)-.

Investigation of Molecular Recognition Events with Biological Targets in Model Systems

The interaction of 11-(ethylamino)undecanoic acid with biological targets can be explored using model systems such as lipid membranes and isolated proteins. The amphipathic nature of this molecule, possessing a long hydrocarbon tail and a polar headgroup with a secondary amine, suggests it would readily interact with and insert into lipid bilayers.

Studies on the interaction of fatty acids with model membranes have shown that they can alter membrane fluidity and curvature. frontiersin.org The presence of an N-ethyl group in 11-(ethylamino)undecanoic acid would likely modulate these effects. Compared to the primary amine of 11-aminoundecanoic acid, the secondary amine in the ethylated form has different hydrogen bonding capabilities and a slightly larger size, which could influence its packing within the phospholipid bilayer. The interaction of N-alkylated secondary amines with lipid membranes has been shown to alter ionic permeability. nih.gov

The binding of long-chain fatty acids to serum albumin is a crucial aspect of their transport in the bloodstream. researchgate.net Research on very long-chain fatty acids has demonstrated that both chain length and the carboxylate group are important for binding to albumin. researchgate.net It is probable that 11-(ethylamino)undecanoic acid also binds to albumin, and the N-ethyl group could influence the binding affinity and the specific binding sites on the protein.

Furthermore, N-acylethanolamines and other fatty acid amides are known to interact with various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptor α (PPARα). nih.govnih.govjst.go.jp The ethyl group on the nitrogen atom of 11-(ethylamino)undecanoic acid could play a significant role in its recognition by such receptors, potentially acting as an agonist or antagonist.

Table 2: Interactions of Related Fatty Acid Derivatives with Model Systems

| Compound Class | Model System | Observed Interaction |

| Fatty Acids | Lipid Membranes | Alteration of membrane fluidity and curvature. frontiersin.org |

| N-Alkyl Amines | Lipid Membranes | Modification of ionic permeability. nih.gov |

| Very Long-Chain Fatty Acids | Bovine Serum Albumin | Binding affinity and capacity are dependent on fatty acid chain length. researchgate.net |

| N-Acylethanolamines | GPCRs, PPARα | Act as signaling molecules by binding to these receptors. nih.govnih.govjst.go.jp |

This table summarizes findings from model systems with related fatty acid derivatives to predict the molecular recognition events of Undecanoic acid, 11-(ethylamino)-.

Cellular Pathway Modulation Studies in In Vitro Systems

The introduction of an N-ethyl group to undecanoic acid could significantly modulate its effects on cellular pathways. Long-chain fatty acids are known to influence various cellular processes, including gene expression, cell proliferation, and inflammation, often through receptor-mediated signaling or by altering membrane composition and function. nih.gov

Studies on N-acylethanolamines have demonstrated their diverse biological activities, including anti-inflammatory and anorexic effects, which are mediated by receptors such as PPARα. nih.govnih.gov For instance, N-palmitoylethanolamine and N-oleoylethanolamine are well-characterized NAEs that exert their effects through PPARα. mdpi.com It is plausible that 11-(ethylamino)undecanoic acid could also interact with PPARα or other nuclear receptors, thereby modulating the expression of genes involved in lipid metabolism and inflammation. A study on fatty acid-ethanol amine derivatives showed that they could reduce intracellular lipid accumulation and downregulate pro-inflammatory cytokines in vitro. nih.gov

The cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. imrpress.comumn.edunih.gov Fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs) play crucial roles in this process. imrpress.comumn.edu The N-ethylation of 11-aminoundecanoic acid might alter its recognition by these transport and binding proteins, thereby affecting its intracellular concentration and subsequent metabolic fate.

Furthermore, many fatty acid amides are involved in intracellular signaling pathways. wikipedia.orgnih.gov For example, anandamide, an N-acylethanolamine, is an endocannabinoid that activates cannabinoid receptors. nih.govnih.gov While there is no evidence to suggest that 11-(ethylamino)undecanoic acid acts on cannabinoid receptors, its structural similarity to other signaling lipids suggests it could potentially modulate other, as-yet-unidentified signaling pathways.

Structure-Interaction Relationship Studies through Chemical Modifications

Understanding the structure-interaction relationship of 11-(ethylamino)undecanoic acid requires comparing its activity with that of structurally related molecules. By systematically modifying the structure, such as altering the length of the N-alkyl substituent or the fatty acid chain, researchers can elucidate the key structural features responsible for its biological activity.

Studies on long-acting glucagon-like peptide-1 derivatives have shown that the length, polarity, and bulkiness of an attached fatty acid are critical for their potency and protraction. acs.org Similarly, for N-substituted fatty acids, the nature of the N-alkyl group is expected to be a key determinant of biological activity. The ethyl group in 11-(ethylamino)undecanoic acid, being a small alkyl group, would confer a moderate increase in lipophilicity compared to the parent 11-aminoundecanoic acid. This change in lipophilicity could affect its membrane permeability, protein binding, and receptor interactions.

Furthermore, the synthesis and evaluation of various N-substituted amino acids have shown that the N-alkyl group can significantly impact their properties and applications, for instance, as surfactants. nih.gov The N-ethylation of 11-aminoundecanoic acid would similarly alter its physicochemical properties, which would be reflected in its biological interactions.

Integration and Functionalization in Advanced Materials Science

Undecanoic Acid Derivatives as Precursors for Polymer Synthesis and Modification

The synthesis of high-performance polymers from renewable resources is a cornerstone of green chemistry. 11-Aminoundecanoic acid, a closely related precursor to N-ethylaminoundecanoic acid, is a well-established monomer for the production of Polyamide 11 (Nylon-11), a bio-based engineering thermoplastic with exceptional properties. wikipedia.orgresearchgate.net The introduction of an ethyl group to the terminal amine, creating N-ethylaminoundecanoic acid, offers a strategic modification to tailor the properties of the resulting polymers.

The synthesis of N-alkylated aminoundecanoic acids can be achieved through a multi-step process starting from 11-aminoundecanoic acid. A general method involves the reaction of 11-aminoundecanoic acid with an aldehyde (in this case, acetaldehyde (B116499) to introduce the ethyl group) to form an imine, which is subsequently reduced to yield the N-ethylated secondary amine. google.com This functionalization opens avenues for creating novel polyamides with modified characteristics.

The presence of the N-ethyl group is anticipated to influence the polymerization process and the final properties of the polymer in several ways:

Disruption of Hydrogen Bonding: In traditional polyamides like Nylon-11, the secondary amine in the amide linkage participates in strong hydrogen bonding, contributing to high melting points and crystallinity. The substitution of the amine hydrogen with an ethyl group in polymers derived from N-ethylaminoundecanoic acid would disrupt this hydrogen bonding network. This is expected to lower the melting point and decrease the crystallinity of the resulting polyamide, potentially leading to more flexible and amorphous materials.

Increased Solubility: The reduction in intermolecular hydrogen bonding and the introduction of the hydrophobic ethyl group would likely increase the solubility of the polymer in organic solvents.

Modified Mechanical Properties: The altered chain packing and reduced crystallinity are expected to impact the mechanical properties. The resulting polymers might exhibit lower tensile strength and modulus but increased elongation at break and flexibility compared to Polyamide 11.

These modified properties could be advantageous for specific applications where flexibility, processability, and solubility are more critical than high thermal resistance. For instance, such polymers could find use as toughening agents in blends, as matrices for flexible composites, or in applications requiring solution processing.

A comparative overview of the expected properties of polyamides derived from 11-aminoundecanoic acid and N-ethyl-11-aminoundecanoic acid is presented below:

| Property | Polyamide from 11-Aminoundecanoic Acid (Nylon-11) | Expected Properties of Polyamide from N-Ethyl-11-aminoundecanoic Acid |

| Monomer | 11-Aminoundecanoic acid | Undecanoic acid, 11-(ethylamino)- |

| Hydrogen Bonding | Strong intermolecular hydrogen bonding | Disrupted hydrogen bonding |

| Crystallinity | Semi-crystalline | Lower crystallinity, potentially amorphous |

| Melting Point | High | Lower |

| Solubility | Limited solubility | Increased solubility in organic solvents |

| Mechanical Strength | High tensile strength and modulus | Lower tensile strength and modulus |

| Flexibility | Moderate | Increased flexibility and elongation at break |

Surface Chemistry Applications: Adsorption and Interfacial Phenomena of Fatty Amides

Fatty amides, a class of compounds to which N-ethylaminoundecanoic acid belongs, are known for their surface-active properties. The amphiphilic nature of these molecules, possessing a long hydrophobic alkyl chain and a polar head group, drives their adsorption at interfaces, influencing phenomena such as friction, wetting, and adhesion.

The adsorption behavior of fatty acids and their derivatives on various surfaces has been a subject of extensive research. For instance, studies on the adsorption of fatty acid molecules on amine-functionalized silica (B1680970) nanoparticles have shown that electrostatic interactions and van der Waals forces play a crucial role in the formation of surface assemblies. nih.govacs.org The deprotonated carboxylate group of the fatty acid can act as an electrostatic linker to positively charged surfaces. nih.gov

In the case of N-ethylaminoundecanoic acid, the presence of both a carboxylic acid and a secondary amine group offers multiple modes of interaction with surfaces. The molecule can adsorb onto surfaces through:

Carboxylate Head Group: On positively charged or metal oxide surfaces, the carboxylic acid can deprotonate and form strong ionic or coordinate bonds.

Amine Group: The lone pair of electrons on the nitrogen atom of the ethylamino group can interact with acidic sites on a surface or participate in hydrogen bonding with hydroxylated surfaces.

Hydrophobic Tail: The undecyl chain provides a nonpolar segment that can interact with hydrophobic surfaces or self-assemble to form organized monolayers or bilayers.

The specific orientation and packing of adsorbed N-ethylaminoundecanoic acid molecules at an interface will depend on the nature of the substrate, the pH of the surrounding medium, and the concentration of the adsorbate. The ethyl group on the amine will sterically influence the packing density of the adsorbed layer compared to its primary amine counterpart, 11-aminoundecanoic acid.

The ability of N-substituted fatty amides to modify surface properties makes them interesting candidates for applications such as:

Lubricants and Friction Modifiers: The formation of a well-ordered, low-friction film on surfaces.

Corrosion Inhibitors: The creation of a protective barrier on metal surfaces.

Adhesion Promoters: Acting as a molecular bridge between dissimilar materials.

Surface Functionalization of Nanomaterials: Modifying the surface of nanoparticles to improve their dispersion in polymer matrices or to introduce specific functionalities.

Development of Functional Soft Materials Incorporating N-Ethylaminoundecanoic Acid Scaffolds

Functional soft materials, such as hydrogels and organogels, are a class of materials that exhibit properties intermediate between those of a solid and a liquid. Their ability to respond to external stimuli and their often biocompatible nature make them suitable for a wide range of applications, including in the biomedical field. mdpi.comnih.gov Fatty acid derivatives are attractive building blocks for the construction of these materials due to their self-assembly capabilities.

N-acyl derivatives of amino acids, including those derived from 11-aminoundecanoic acid, have demonstrated remarkable properties as gelling agents for both water and organic solvents. wikipedia.org The self-assembly of these molecules is driven by a combination of hydrogen bonding between the amide and/or carboxylic acid groups and van der Waals interactions between the long alkyl chains.

The introduction of an N-ethyl group in the 11-aminoundecanoic acid scaffold is expected to influence its self-assembly behavior and, consequently, the properties of the resulting soft materials. The steric hindrance from the ethyl group might alter the packing arrangement of the molecules, potentially leading to gels with different thermal stabilities, mechanical strengths, and microstructures compared to gels formed from the unsubstituted analogue.

The bifunctional nature of N-ethylaminoundecanoic acid, with its terminal carboxylic acid and internal secondary amine, allows for the creation of responsive soft materials. For example:

pH-Responsive Gels: The carboxylic acid and the amine group can be protonated or deprotonated in response to changes in pH, leading to a disruption or enhancement of the non-covalent interactions that hold the gel network together. This can trigger a sol-gel transition or a change in the swelling behavior of the gel.

Functionalization: The carboxylic acid or the amine group can be further functionalized with other molecules to impart specific properties to the gel, such as targeting moieties for drug delivery or catalytic sites for chemical reactions.

The development of hydrogels and organogels based on N-ethylaminoundecanoic acid could lead to advanced materials for applications in:

Drug Delivery: As matrices for the controlled release of therapeutic agents.

Tissue Engineering: As scaffolds that mimic the extracellular matrix.

Sensors: As materials that change their properties in response to specific analytes.

Smart Coatings: As coatings that can self-heal or change their surface properties on demand.

The table below summarizes the potential of N-ethylaminoundecanoic acid in the development of functional soft materials.

| Feature | Implication for Soft Material Development |

| Self-Assembly | Formation of fibrous networks leading to gelation of solvents. |

| N-Ethyl Group | Modification of self-assembly behavior, potentially leading to altered gel properties (e.g., thermal stability, mechanical strength). |

| Bifunctionality (Carboxylic Acid and Amine) | Enables pH-responsiveness and provides sites for further functionalization. |

| Renewable Origin | Contributes to the development of sustainable and biocompatible materials. |

Computational Chemistry and Molecular Modeling of N Ethylaminoundecanoic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical methods are pivotal in elucidating the electronic properties of N-ethylaminoundecanoic acid. These calculations, typically performed using density functional theory (DFT), provide a detailed picture of the molecule's electron distribution and reactivity.

Key reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to predict the molecule's chemical behavior. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical stability. For analogous N-alkylated amino acids, studies have shown that N-alkylation can influence these frontier orbital energies, thereby modulating reactivity. nih.govmonash.edu

Table 1: Predicted Electronic Properties of N-Ethylaminoundecanoic Acid (Note: The following data is hypothetical and based on typical values for similar long-chain N-alkylated amino acids. Specific experimental or high-level computational data for N-ethylaminoundecanoic acid is not readily available in public literature.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, likely localized around the amino group. |

| LUMO Energy | 1.2 eV | Indicates electron-accepting capacity, associated with the carboxylic acid group. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability. |

| Dipole Moment | ~3.5 D | Reflects the molecule's overall polarity. |

| Mulliken Atomic Charges | Varies across atoms | Reveals the partial positive and negative charges on individual atoms, indicating reactive sites. |

The alkyl chain's length and the presence of the ethyl group on the nitrogen atom are expected to influence the charge distribution and steric hindrance around the reactive centers of the molecule. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of N-ethylaminoundecanoic acid in various environments. By simulating the atomic motions over time, MD provides insights into the molecule's flexibility, preferred shapes, and interactions with surrounding molecules, such as water or a lipid bilayer.

The long undecanoic acid chain endows the molecule with significant conformational flexibility. MD simulations can reveal the distribution of different conformers, from extended, linear shapes to more compact, folded structures. The ethylamino group can participate in hydrogen bonding, which can influence the conformational preferences of the head group. General principles of conformational analysis of long-chain alkanes suggest that staggered conformations are energetically favored over eclipsed conformations to minimize steric strain. youtube.com

In the context of ligand-receptor interactions, MD simulations can be employed to model how N-ethylaminoundecanoic acid might bind to a biological target. These simulations can predict the binding pose, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the complex. While specific interaction studies for this molecule are not published, MD simulations are a standard method for such investigations. nih.gov

Table 2: Illustrative Conformational Dihedral Angles from a Hypothetical MD Simulation of N-Ethylaminoundecanoic Acid in Water (Note: This data is for illustrative purposes to demonstrate the type of information obtained from MD simulations and is not based on actual simulation results for this specific molecule.)

| Dihedral Angle (C-C-C-C along the chain) | Predominant Angle (degrees) | Description |

| C2-C3-C4-C5 | ~180° (anti) | Extended conformation is common for the alkyl chain. |

| C9-C10-C11-N | Varies | Flexibility near the functional groups allows for multiple conformations. |

| C10-C11-N-C(ethyl) | Varies | Rotation around this bond influences the orientation of the ethyl group. |

In Silico Prediction of Interaction Profiles and Structure-Property Relationships

In silico methods are invaluable for predicting the physicochemical properties and interaction profiles of molecules like N-ethylaminoundecanoic acid, guiding experimental efforts and providing a deeper understanding of its behavior. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structure with physical properties, are commonly used for these predictions. nih.govacs.org

The interaction profile of N-ethylaminoundecanoic acid is amphiphilic, with a hydrophobic tail (the undecyl chain) and a hydrophilic head (the ethylamino and carboxylic acid groups). This suggests potential for self-assembly in aqueous solutions, forming micelles or other aggregates, and for partitioning into lipid membranes.

Structure-property relationship studies on similar fatty acids and amino acids can provide insights into how modifications to the structure of N-ethylaminoundecanoic acid would affect its properties. researchgate.netresearchgate.net For instance, increasing the length of the alkyl chain would likely increase its lipophilicity and decrease its water solubility. The degree of N-alkylation also impacts properties like pKa and membrane permeability. monash.edu

Table 3: Predicted Physicochemical Properties of N-Ethylaminoundecanoic Acid (Note: These values are estimations based on computational models and data for analogous compounds. nih.govacs.orgresearchgate.netresearchgate.net They have not been experimentally verified for N-ethylaminoundecanoic acid.)

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 215.35 g/mol | Calculation from atomic masses |

| LogP (Octanol-Water Partition Coefficient) | ~3.8 | QSPR models |

| Water Solubility | Low | Based on long alkyl chain |

| pKa (Carboxylic Acid) | ~4.5 | Based on analogous amino acids |

| pKa (Amino Group) | ~10.5 | Based on analogous N-alkylated amino acids |

These in silico predictions provide a valuable framework for understanding the chemical and physical behavior of N-ethylaminoundecanoic acid. However, it is crucial to note that these are theoretical predictions and require experimental validation for confirmation. The lack of specific published research on this particular compound highlights the need for further investigation to fully characterize its properties and potential applications.

Advanced Analytical and Characterization Techniques for N Ethylaminoundecanoic Acid

Hyphenated Chromatographic Methods for Separation and Identification

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. For a compound like N-Ethylaminoundecanoic acid, both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for its separation and identification. impact-solutions.co.ukyoutube.com

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. creative-proteomics.com However, due to the polar nature of the carboxylic acid and the secondary amine groups in N-Ethylaminoundecanoic acid, derivatization is typically required to increase its volatility and improve its chromatographic behavior. sigmaaldrich.com Common derivatization strategies include esterification of the carboxylic acid group to form a methyl ester and acylation or silylation of the amino group. creative-proteomics.comifremer.fr For instance, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed. creative-proteomics.comsigmaaldrich.com Following derivatization, the analyte can be separated on a low-polarity capillary column and detected by a mass spectrometer. ifremer.fr The mass spectrometer provides valuable structural information based on the fragmentation pattern of the derivatized molecule, aiding in its unequivocal identification. nist.gov

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers the advantage of analyzing many polar compounds, including amino acids, without the need for derivatization. springernature.comsciex.comrestek.com Reversed-phase liquid chromatography (RPLC) is a common separation mode, although hydrophilic interaction liquid chromatography (HILIC) can also be effective for retaining and separating polar analytes like N-Ethylaminoundecanoic acid. nih.govnih.gov The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the detection and quantification of the analyte even in complex biological matrices. researchgate.netnih.gov The selection of specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode enhances the specificity of the analysis. mdpi.com

Below is a hypothetical data table illustrating the type of information that could be obtained from GC-MS and LC-MS analyses of derivatized and underivatized N-Ethylaminoundecanoic acid.

| Analytical Technique | Derivative | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| GC-MS | Trimethylsilyl (TMS) | 12.5 | 359.3 (M+) | 344.3, 286.2, 147.1 |

| LC-MS/MS | None | 8.2 | 216.2 [M+H]+ | 199.2, 170.1, 116.1 |

This table is for illustrative purposes and the values are hypothetical.

High-Resolution Spectroscopic Methodologies for Structural Elucidation

For the unambiguous confirmation of the chemical structure of N-Ethylaminoundecanoic acid, high-resolution spectroscopic techniques are paramount. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of molecular structure elucidation. nih.govnumberanalytics.comyoutube.com

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical step in identifying an unknown compound or confirming the identity of a known one. Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry can provide the necessary mass accuracy. nih.gov Fragmentation patterns obtained from tandem HRMS (MS/MS) experiments further aid in piecing together the molecular structure. numberanalytics.com

Nuclear magnetic resonance (NMR) spectroscopy is arguably the most powerful tool for de novo structure elucidation of organic molecules. aocs.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. For N-Ethylaminoundecanoic acid, ¹H NMR would show distinct signals for the protons of the ethyl group, the long methylene (B1212753) chain, and the protons adjacent to the nitrogen and the carbonyl group. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the structure. magritek.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between atoms and fully assemble the molecular structure. nih.gov

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for N-Ethylaminoundecanoic acid.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| -COOH | 11.5 (br s) | 179.5 |

| -CH₂-COOH | 2.3 (t) | 34.1 |

| -(CH₂)₈- | 1.3-1.6 (m) | 25.0-29.5 |

| -CH₂-NH- | 2.9 (t) | 49.2 |

| -NH-CH₂-CH₃ | 2.8 (q) | 42.5 |

| -NH-CH₂-CH₃ | 1.2 (t) | 14.8 |

This table is for illustrative purposes and the values are hypothetical. Chemical shifts are dependent on the solvent and other experimental conditions.

Quantitative Method Development for Trace Analysis in Complex Matrices

The quantification of N-Ethylaminoundecanoic acid at trace levels in complex matrices, such as biological fluids or environmental samples, requires the development of a robust and validated analytical method. nih.gov This process typically involves several key steps to ensure accuracy, precision, and sensitivity.

A crucial initial step is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. researchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose. thermofisher.cnnih.gov For a compound like N-Ethylaminoundecanoic acid, which possesses both a carboxylic acid and an amino group, a mixed-mode ion-exchange SPE sorbent could be employed for selective extraction. thermofisher.com For example, a strong cation-exchange (SCX) mechanism could retain the protonated amine, or a weak anion-exchange (WAX) could retain the deprotonated carboxylic acid.

The development of the quantitative method itself, most commonly using LC-MS/MS, involves the optimization of chromatographic conditions to achieve good peak shape and separation from matrix components. nih.gov The selection of an appropriate internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov A stable isotope-labeled version of N-Ethylaminoundecanoic acid would be the ideal internal standard.

A calibration curve is constructed by analyzing a series of standards of known concentrations. researchgate.net The response of the analyte (peak area) is plotted against its concentration, and a linear regression is typically applied. The concentration of the analyte in unknown samples is then determined by interpolating its response on this calibration curve. Method validation is the final step, which involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the method is reliable for its intended purpose. researchgate.net

Below is an example of a data table that might be generated during the development of a quantitative method for N-Ethylaminoundecanoic acid.

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

| Recovery | 92 - 105% |

This table is for illustrative purposes and the values are hypothetical.

Future Research Directions and Interdisciplinary Prospects for N Ethylaminoundecanoic Acid

Novel Synthetic Strategies for Enhanced Sustainability and Scalability

The traditional synthesis of N-alkylated amino acids often involves multi-step processes with hazardous reagents. manchester.ac.uk A plausible route for producing N-ethylaminoundecanoic acid could involve the reductive amination of 11-aminoundecanoic acid with acetaldehyde (B116499). A patent for related N-alkyl-11-aminoundecanoic acids describes a method that includes reacting the starting amino acid with an aldehyde to form an imine, which is then reduced. google.com

Future research should focus on developing more sustainable and scalable synthetic methods. A promising approach is the direct N-alkylation of unprotected amino acids with alcohols, which produces water as the only byproduct, simplifying purification and reducing waste. nih.govresearchgate.net Applying this to N-ethylaminoundecanoic acid would involve the direct reaction of 11-aminoundecanoic acid with ethanol. Catalytic systems, potentially using iron or other earth-abundant metals, could enhance the efficiency and sustainability of this process. nih.gov Another green approach to explore is the use of biocatalytic methods, which employ enzymes for N-alkylation under mild conditions, offering high selectivity and reducing the use of hazardous chemicals. manchester.ac.uk

A key area for future investigation is the development of a one-pot synthesis from renewable feedstocks. For instance, processes that combine the production of 11-aminoundecanoic acid from 10-undecenoic acid with a subsequent N-ethylation step in a continuous flow reactor could significantly improve scalability and reduce production costs. patsnap.comgoogle.com

Detailed Research Findings

While specific research on N-ethylaminoundecanoic acid is limited, studies on related compounds provide a basis for predicting its properties and potential applications.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| Undecanoic acid, 11-(ethylamino)- | 7441-35-2 | C13H27NO2 | 229.36 | Data not widely available; properties are inferred from related compounds. bldpharm.comepa.gov |

| 11-Aminoundecanoic acid | 2432-99-7 | C11H23NO2 | 201.31 | Precursor to Polyamide 11 (Nylon 11); can form gels in various solvents. wikipedia.orgrsc.org |

| N-Heptyl-11-aminoundecanoic acid | Not available | C18H37NO2 | 299.5 | Used as a comonomer in copolyamides to create internally plasticized materials with enhanced flexibility and transparency. google.com |

Exploration of Bio-inspired Material Design Principles

Amino acids and their derivatives are fundamental building blocks in nature for creating complex, functional materials. acs.orgnih.gov The self-assembly of these molecules, driven by non-covalent interactions like hydrogen bonding and hydrophobic interactions, is a key principle in bio-inspired material design. nih.gov

11-Aminoundecanoic acid itself has been shown to be a versatile unit for creating low molecular weight gelators for both water and organic solvents. rsc.orgresearchgate.net The introduction of an N-ethyl group in N-ethylaminoundecanoic acid is expected to alter its self-assembly behavior. The ethyl group will increase the hydrophobicity of the headgroup, which could lead to the formation of different supramolecular structures, such as micelles, vesicles, or fibers, with distinct properties compared to the parent amino acid.

Future research should systematically investigate the self-assembly of N-ethylaminoundecanoic acid in various solvents and at different pH levels. Understanding how the ethyl group influences the packing and intermolecular interactions will enable the design of novel hydrogels and organogels. These materials could find applications in areas such as controlled drug release, tissue engineering scaffolds, and environmentally friendly oil spill remediation. acs.org

Furthermore, the principles of co-assembly could be explored, where N-ethylaminoundecanoic acid is mixed with other functionalized amino acids or polymers to create complex, hierarchical materials with tailored properties. acs.org

Cross-disciplinary Applications in Chemical Biology and Green Industrial Chemistry

The unique bifunctional nature of N-ethylaminoundecanoic acid, possessing both a carboxylic acid and a secondary amine, makes it an interesting candidate for applications that bridge chemical biology and green industrial chemistry.

In chemical biology , N-alkylated amino acids are valuable as modified building blocks for synthesizing peptidomimetics and other bioactive molecules. manchester.ac.uk The N-ethyl group can introduce conformational constraints and increase the metabolic stability of peptides. acs.org Future research could explore the incorporation of N-ethylaminoundecanoic acid into peptide chains to modulate their structure and function. This could be particularly relevant for developing novel therapeutic agents or probes for studying biological systems. wikipedia.org

In green industrial chemistry , a primary application for N-ethylaminoundecanoic acid would be as a comonomer in the production of modified polyamides. The N-ethyl group would disrupt the regular hydrogen bonding between polyamide chains, a strategy used to create internally plasticized polyamides. google.com This could lead to the development of novel bio-based polyamides with enhanced flexibility, lower melting points, and different mechanical properties compared to standard Polyamide 11. Such materials could be valuable in applications requiring flexible tubing, wire coatings, and films. polymeradd.co.th

Moreover, the synthesis of N-ethylaminoundecanoic acid from renewable resources aligns with the principles of green chemistry. rsc.orgrsc.org Future work should focus on life cycle assessments to quantify the environmental benefits of producing and using polymers derived from this monomer compared to petroleum-based alternatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 11-(ethylamino)-undecanoic acid, and how can purity be optimized?

- Methodology :

- Aminoalkylation : React undecanoic acid with ethylamine via a coupling agent (e.g., EDC/HOBt) under nitrogen to minimize oxidation .

- Purification : Use column chromatography (silica gel, CHCl₃/MeOH gradient) or recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust reaction temperature (40–60°C) and amine stoichiometry (1.2–1.5 equivalents) to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of 11-(ethylamino)-undecanoic acid?

- Analytical Workflow :

- NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify ethylamino protons (δ 2.5–3.0 ppm) and carboxylic acid protons (δ 12–13 ppm). Compare with 11-aminoundecanoic acid spectra .

- FT-IR : Confirm amine (-NH, ~3300 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (theoretical m/z: 230.3) .

Q. How should solubility and stability be evaluated for experimental formulation?

- Protocol :

- Solubility Testing : Dissolve in DMSO (primary solvent) and dilute in PBS (pH 7.4). Measure solubility via UV-Vis at 220 nm (carboxylic acid absorbance) .

- Stability Assessment : Incubate at 4°C, 25°C, and 37°C for 72 hours. Analyze degradation products using HPLC with a photodiode array detector .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 11-(ethylamino)-undecanoic acid in biological systems?

- Approach :

- Molecular Dynamics (MD) : Simulate interactions with fungal membrane proteins (e.g., Candida CYP51) using GROMACS. Parameterize the compound via the CHARMM force field .

- Docking Studies : Use AutoDock Vina to predict binding affinities. Compare with 10-undecenoic acid (known antifungal agent) to identify structural advantages .

- Quantum Chemistry : Calculate electrostatic potential surfaces (EPS) in Gaussian09 to assess nucleophilic/electrophilic sites .

Q. How to resolve contradictions in reported toxicity data across studies?

- Data Conflict Analysis :

- Source Comparison : Cross-reference ecotoxicity data for structurally similar compounds (e.g., 10-undecenoic acid shows aquatic toxicity (EC50: 1.2 mg/L) vs. undecanoic acid’s low hazard classification ).

- Experimental Variables : Evaluate differences in test species (Daphnia magna vs. Danio rerio), exposure duration, and solvent carriers (DMSO vs. ethanol) .

- Mitigation : Standardize OECD 201/202 guidelines for algal and crustacean assays to ensure comparability .

Q. What experimental designs are optimal for studying pH-dependent stability in biological matrices?

- Design Framework :

- pH Titration : Prepare buffers (pH 2–9) and incubate the compound at 37°C. Monitor degradation via LC-MS/MS (MRM transitions for parent and hydrolyzed products) .

- Kinetic Modeling : Fit data to first-order decay models to derive rate constants (k) and half-life (t₁/₂). Validate with Arrhenius plots for temperature dependence .

Key Considerations for Researchers

- Safety : While undecanoic acid is non-hazardous , ethylamino derivatives may require PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Gaps : Prioritize ecotoxicological studies (OECD 211/221) to address regulatory requirements .

- Interdisciplinary Collaboration : Combine synthetic chemistry, computational biology, and toxicology for comprehensive risk-benefit analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.